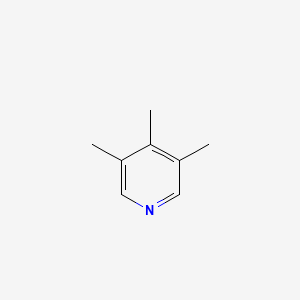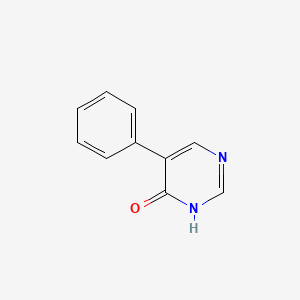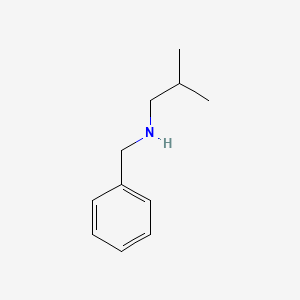
2-Metil-2-fenilpropan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings
Mecanismo De Acción
Mode of Action
2-Methyl-2-phenylpropan-1-ol appears to act by indirect stimulation of β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, shortening the AV conduction and refractory period of the AV node, and increasing ventricular conduction velocity .
Biochemical Pathways
The compound affects the adrenergic signaling pathway, leading to increased cardiac output. It dilates arteries and arterioles in the skeletal muscle and mesenteric vascular beds, leading to an increase in venous return .
Pharmacokinetics
It is known that the compound is rapidly demethylated in the body followed by hydroxylation . The compound is excreted via urine, both as unchanged and metabolites . The rate of excretion is more rapid in acidic urine .
Result of Action
The molecular and cellular effects of 2-Methyl-2-phenylpropan-1-ol’s action include increased cardiac output and blood pressure due to its positive inotropic effect and increased venous return . This results in improved circulation and oxygen supply to various tissues in the body.
Action Environment
The action, efficacy, and stability of 2-Methyl-2-phenylpropan-1-ol can be influenced by various environmental factors. For instance, the pH of the urine can affect the rate of excretion of the compound . .
Análisis Bioquímico
Biochemical Properties
2-Methyl-2-phenylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, 2-Methyl-2-phenylpropan-1-ol can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolic processing .
Cellular Effects
2-Methyl-2-phenylpropan-1-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . Furthermore, 2-Methyl-2-phenylpropan-1-ol can affect cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-phenylpropan-1-ol involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, 2-Methyl-2-phenylpropan-1-ol can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-phenylpropan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methyl-2-phenylpropan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Methyl-2-phenylpropan-1-ol can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-phenylpropan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Methyl-2-phenylpropan-1-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with alcohol dehydrogenase also plays a crucial role in its metabolic processing .
Transport and Distribution
The transport and distribution of 2-Methyl-2-phenylpropan-1-ol within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, 2-Methyl-2-phenylpropan-1-ol can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
2-Methyl-2-phenylpropan-1-ol exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s activity and function can be influenced by its localization within these compartments. For instance, its presence in the mitochondria can affect mitochondrial metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct 2-Methyl-2-phenylpropan-1-ol to specific organelles, influencing its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-2-phenylpropan-1-ol involves the reaction of benzylmagnesium chloride with acetone in a Grignard reaction. This process typically requires an inert atmosphere and anhydrous conditions to prevent the reaction from being quenched by moisture .
Industrial Production Methods
In industrial settings, 2-methyl-2-phenylpropan-1-ol can be produced through the reduction of isobutyrophenone using hydrogen gas and a precious metal catalyst under high pressure . This method is advantageous due to its high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-2-phenylpropanal.
Reduction: It can be reduced to form 2-methyl-2-phenylpropan-1-amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: 2-Methyl-2-phenylpropanal
Reduction: 2-Methyl-2-phenylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
2-Methyl-1-phenyl-2-propanol: A closely related compound with similar chemical properties
Uniqueness
2-Methyl-2-phenylpropan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry .
Propiedades
IUPAC Name |
2-methyl-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCENGNXWPDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277149 | |
| Record name | 2-methyl-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173-69-5 | |
| Record name | β,β-Dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 956 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-2-phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
